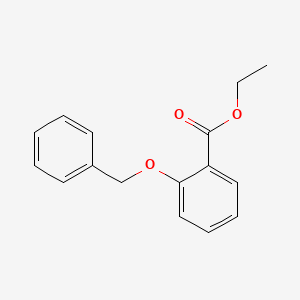

Ethyl 2-(benzyloxy)benzoate

概要

説明

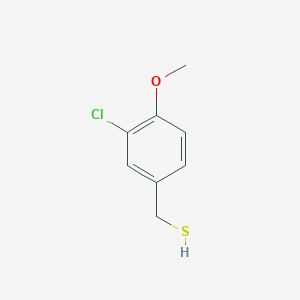

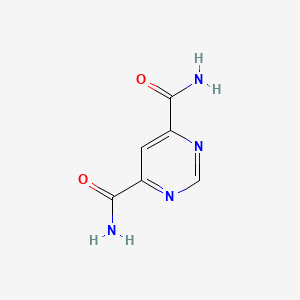

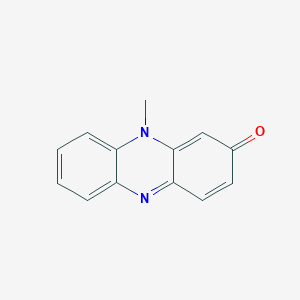

Ethyl 2-(benzyloxy)benzoate is a chemical compound with the molecular formula C16H16O3 . It is a benzoate ester and an ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(benzyloxy)benzoate consists of 16 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C16H16O3/c1-2-18-16(17)14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 2-(benzyloxy)benzoate is a liquid at room temperature . It has a molecular weight of 256.30 g/mol . The compound has a topological polar surface area of 35.5 Ų and a complexity of 271 .科学的研究の応用

Insect Biochemistry and Molecular Biology

Ethyl 2-(benzyloxy)benzoate derivatives have been studied for their potential applications in insect biochemistry. For instance, certain derivatives exhibit strong anti-juvenile hormone activity, causing precocious metamorphosis in silkworms. This effect is achieved by inhibiting juvenile hormone synthesis in the corpora allata of Bombyx mori, which is due to the suppression of transcription of juvenile hormone biosynthetic enzymes (Kaneko et al., 2011).

Crystallography

Ethyl 2-(benzyloxy)benzoate compounds have been analyzed for their crystal structures. Research in X-ray crystallography revealed the triclinic crystal system and space group of a derivative, contributing to the understanding of molecular interactions and structure (Manolov et al., 2012).

Gastric Protection

Studies have explored the gastroprotective effects of certain ethyl 2-(benzyloxy)benzoate derivatives. These compounds show promise in preventing gastric mucosal lesions in rats, potentially due to their antioxidant activity and impact on various biological factors like mucus secretion and gastric pH level (Halabi et al., 2014).

Liquid Crystals

The synthesis and study of liquid crystalline behavior of ethyl 2-(benzyloxy)benzoate derivatives have been conducted, with applications in display technologies and temperature sensing devices. These studies provide insight into the mesogenic properties and potential industrial applications of these compounds (Mehmood et al., 2018).

Teaching and Laboratory Methods

Ethyl 2-(benzyloxy)benzoate has been used as an example in teaching reforms for organic chemistry laboratory courses. This approach enhances the understanding of synthetic methodology among undergraduate students, showcasing the compound's role in educational settings (Chen et al., 2017).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16(17)14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOMWIXHFKAFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323390 | |

| Record name | Ethyl 2-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(benzyloxy)benzoate | |

CAS RN |

63888-93-7 | |

| Record name | NSC403887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-](/img/structure/B3055249.png)